Desmethyl-O-Benzyl Apixaban Carboxylate

描述

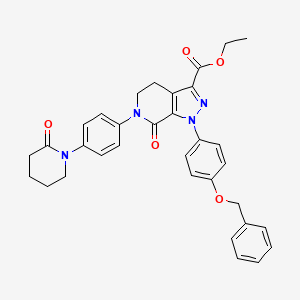

Structure

3D Structure

属性

分子式 |

C33H32N4O5 |

|---|---|

分子量 |

564.6 g/mol |

IUPAC 名称 |

ethyl 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |

InChI |

InChI=1S/C33H32N4O5/c1-2-41-33(40)30-28-19-21-36(25-13-11-24(12-14-25)35-20-7-6-10-29(35)38)32(39)31(28)37(34-30)26-15-17-27(18-16-26)42-22-23-8-4-3-5-9-23/h3-5,8-9,11-18H,2,6-7,10,19-22H2,1H3 |

InChI 键 |

NQADJRHKQGNFII-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OCC6=CC=CC=C6 |

产品来源 |

United States |

Chemical Synthesis and Formation Mechanisms of Desmethyl O Benzyl Apixaban Carboxylate

Synthetic Strategies for Targeted Preparation

The controlled synthesis of impurity standards is a critical aspect of pharmaceutical quality control, enabling accurate identification and quantification of impurities in the final drug substance. The preparation of Desmethyl-O-Benzyl Apixaban (B1684502) Carboxylate as a reference standard involves precise multi-step organic synthesis methodologies.

Multi-step Organic Synthesis Methodologies for Impurity Standards

The synthesis of Desmethyl-O-Benzyl Apixaban Carboxylate as an impurity standard typically involves a convergent synthesis strategy, where different molecular fragments are prepared separately and then combined to form the final molecule. A plausible synthetic route would involve the preparation of two key intermediates: a substituted pyrazole (B372694) core and a phenylpiperidone moiety, followed by their coupling.

One potential approach involves the reaction of a suitably protected 4-(benzyloxy)phenylhydrazine derivative with an ethyl 2-chloro-3-oxobutanoate to form the pyrazole ring system. The other key intermediate, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, can be synthesized and then coupled with the pyrazole derivative. Subsequent reactions to form the final product would follow established synthetic protocols for similar compounds.

The synthesis of related Apixaban impurities often involves multi-step reactions including amination reduction, acid amine condensation, and cyclization-elimination reactions. google.com These methodologies can be adapted for the specific synthesis of this compound.

Consideration of Reaction Conditions and Precursors

The selection of appropriate precursors and the fine-tuning of reaction conditions are crucial for the successful synthesis of this compound. The choice of protecting groups for reactive functional groups is a key consideration to prevent unwanted side reactions. For instance, the benzyl (B1604629) group in the 4-(benzyloxy)phenyl moiety serves as a protecting group for the hydroxyl function.

Key precursors for the synthesis would include:

4-(Benzyloxy)aniline

Ethyl 2-chloro-2-(2-(4-(benzyloxy)phenyl)hydrazono)acetate

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

The reaction conditions for each step, such as solvent, temperature, and catalyst, must be carefully optimized to maximize the yield and purity of the desired product. For example, cyclization reactions to form the pyrazole ring are often carried out in the presence of a base in an appropriate solvent. The subsequent coupling reactions may require specific catalysts to facilitate the formation of the carbon-nitrogen bond.

| Reaction Step | Key Reagents and Conditions | Purpose |

| Pyrazole Formation | 4-(Benzyloxy)phenylhydrazine, Ethyl 2-chloro-3-oxobutanoate, Base (e.g., Triethylamine) | Construction of the core pyrazole ring structure. |

| Phenylpiperidone Synthesis | Multi-step synthesis starting from commercially available materials. | Preparation of the second key molecular fragment. |

| Coupling Reaction | Pyrazole derivative, Phenylpiperidone derivative, Catalyst (e.g., Palladium-based) | Joining of the two main fragments of the molecule. |

| Final Modifications | Deprotection and/or functional group interconversion as needed. | To yield the final this compound. |

Formation as a By-product or Degradation Product in Apixaban Production

The presence of this compound as an impurity in Apixaban is often a result of side reactions during the manufacturing process or degradation of the active pharmaceutical ingredient (API) or its intermediates.

Identification of Potential Impurity-Generating Steps in Apixaban Manufacturing Processes

The manufacturing process of Apixaban involves several chemical transformations where impurities can be generated. The formation of this compound can be attributed to the presence of starting materials or intermediates containing a benzyl group instead of the methyl group found in Apixaban.

If a benzyl-protected precursor, such as 1-(4-(benzyloxy)phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is used in the synthesis and the debenzylation step is incomplete, it can lead to the formation of the corresponding O-benzyl impurity. Alternatively, if benzyl chloride is present as a reagent or impurity in a step intended for methylation, it could lead to the undesired benzylation of a hydroxyl group.

Process-related impurities in Apixaban synthesis are a significant concern, and their formation is often linked to specific reaction conditions and the purity of starting materials. googleapis.com

Proposed Degradation Pathways Leading to its Formation

While this compound is more likely a process-related impurity, the possibility of its formation through degradation pathways cannot be entirely ruled out, particularly under specific stress conditions. However, forced degradation studies of Apixaban typically focus on hydrolysis, oxidation, and photolysis, which primarily lead to the cleavage of amide and ether bonds in the Apixaban molecule itself.

The formation of this specific impurity through degradation would likely involve a complex series of reactions, potentially initiated by the presence of residual reagents or catalysts from the manufacturing process. For instance, if benzyl alcohol or a related compound is present as a residual solvent or impurity, it could potentially react with a demethylated Apixaban precursor under certain conditions, although this is a less probable pathway compared to its formation as a process-related impurity.

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the intricate structure of Desmethyl-O-Benzyl Apixaban (B1684502) Carboxylate, providing insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for unequivocally determining the chemical structure of Desmethyl-O-Benzyl Apixaban Carboxylate. Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Key expected signals would include those for the aromatic protons on the phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) and ethyl groups, and the protons within the pyrazolopyridine and piperidinone ring systems.

¹³C NMR: This would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and amide functionalities.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to assemble the complete connectivity map of the molecule, confirming how the different structural fragments are linked.

A hypothetical data table for the expected NMR shifts is presented below based on the known structure.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.20-7.50 | Aromatic protons |

| 5.10 | -OCH₂- (benzyl) |

| 4.30 | -OCH₂- (ethyl ester) |

| 1.30 | -CH₃ (ethyl ester) |

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is critical for confirming the molecular weight and providing clues about the compound's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, which in turn confirms the elemental composition.

Under electrospray ionization (ESI) in positive mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 565.24. Tandem mass spectrometry (MS/MS) experiments would then be performed on this ion to induce fragmentation. The resulting fragment ions would correspond to the loss of specific neutral molecules (e.g., the ethoxy group from the ester, the benzyl group) and would help to piece together the molecular structure.

| Hypothetical Mass Spectrometry Data | | :--- | :--- | | m/z | Interpretation | | 565.24 | [M+H]⁺ | | 520.22 | [M+H - C₂H₅O]⁺ | | 474.19 | [M+H - C₇H₇]⁺ |

Note: This table is illustrative and not based on experimental data.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques, particularly HPLC, are the gold standard for assessing the purity of pharmaceutical compounds and for quantifying them, even at trace levels.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Impurity Profiling

A reversed-phase HPLC method would be the most common approach for evaluating the purity of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), often in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. Detection would typically be performed using a UV detector at a wavelength where the analyte shows maximum absorbance.

This method would be used to determine the percentage purity of the compound and to create an impurity profile, which is a critical aspect of quality control in pharmaceutical manufacturing.

Development and Validation of Chromatographic Methods for Trace Analysis

For the detection and quantification of trace amounts of this compound, a highly sensitive and validated analytical method is required. This would likely involve HPLC coupled with tandem mass spectrometry (LC-MS/MS). The development of such a method would involve optimizing chromatographic conditions for maximum sensitivity and selectivity, as well as fine-tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).

Method validation would be performed according to ICH (International Council for Harmonisation) guidelines and would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C33H32N4O5). A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's purity and elemental composition.

| Elemental Analysis Data | |

| Element | Theoretical % |

| Carbon (C) | 70.19 |

| Hydrogen (H) | 5.71 |

| Nitrogen (N) | 9.92 |

| Oxygen (O) | 14.17 |

Note: This table presents the theoretical values calculated from the molecular formula.

Integrated Analytical Platforms for Comprehensive Impurity Profiling

The comprehensive characterization and quantification of impurities in pharmaceutical manufacturing, such as "this compound" in the synthesis of Apixaban, necessitates the use of integrated analytical platforms. These platforms combine the high-resolution separation capabilities of advanced chromatography with the detailed structural elucidation and sensitive detection provided by modern spectrometry. This hyphenated approach is crucial for a thorough understanding of the impurity profile, which goes beyond simple detection and quantification to include identification and structural characterization of both known and unknown impurities.

The integration of multiple analytical technologies provides a multi-dimensional view of the sample, which is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A typical integrated platform for the analysis of "this compound" and other related substances in Apixaban would involve a combination of Ultra-High-Performance Liquid Chromatography (UHPLC), high-resolution mass spectrometry (HRMS), and potentially other spectroscopic techniques.

Key Components of an Integrated Analytical Platform:

High-Resolution Chromatographic Separation: The primary component of the integrated platform is a high-resolution separation technique, most commonly UHPLC. The use of sub-2 µm particle columns in UHPLC allows for faster analysis times, higher peak capacities, and improved resolution compared to traditional HPLC. This is critical for separating structurally similar impurities from the main API and from each other.

Multi-modal Detection: An integrated platform employs multiple detectors in series. A Diode Array Detector (DAD) or a UV detector provides initial quantitative data based on the chromophoric properties of the molecules. This is often followed by a mass spectrometer for detailed structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the identification and structural elucidation of impurities. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of impurity ions, providing valuable information about their chemical structure.

Data Integration and Analysis Software: Sophisticated software is required to control the various instruments and to process and integrate the large datasets generated. This software enables the correlation of data from different detectors, the identification of unknown impurities through database searching and spectral interpretation, and the quantification of all detected species.

The application of such an integrated platform for the comprehensive impurity profiling of "this compound" would involve a systematic workflow. Initially, a high-resolution UHPLC method would be developed to separate this specific impurity from Apixaban and other related compounds. The effluent from the UHPLC column would then be passed through a DAD for UV detection and quantification, followed by introduction into an HRMS system for accurate mass measurement and MS/MS fragmentation studies.

The data obtained from this integrated approach allows for the unambiguous identification of "this compound" and provides a highly sensitive and accurate method for its quantification. Furthermore, this platform can be used to detect and tentatively identify novel or unexpected impurities, which is a critical aspect of ensuring the safety of the pharmaceutical product.

The following table summarizes the typical analytical parameters and performance characteristics of an integrated UHPLC-DAD-HRMS platform for the analysis of "this compound".

| Parameter | Typical Value/Characteristic |

| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Sub-2 µm particle size, C18 or similar reversed-phase |

| Mobile Phase | Gradient elution with acetonitrile and buffered aqueous phase |

| UV Detector | Diode Array Detector (DAD) |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI) |

| Limit of Detection (LOD) | < 0.01% |

| Limit of Quantification (LOQ) | < 0.03% |

| Mass Accuracy | < 5 ppm |

| Data Analysis | Integrated software for peak identification and quantification |

The use of such integrated analytical platforms is becoming increasingly important in the pharmaceutical industry to meet the stringent regulatory requirements for impurity profiling. For a compound like "this compound", this approach provides the necessary analytical depth to ensure that it is effectively controlled within the manufacturing process of Apixaban.

Role As a Reference Standard in Apixaban Quality Assurance

Development and Certification of Desmethyl-O-Benzyl Apixaban (B1684502) Carboxylate as a Certified Reference Material

The establishment of Desmethyl-O-Benzyl Apixaban Carboxylate as a Certified Reference Material (CRM) is a meticulous process that underpins its utility in pharmaceutical quality control. The development of such a reference standard involves several critical stages to ensure its identity, purity, and stability are unequivocally confirmed.

Initially, the compound must be synthesized, often through a custom synthesis process designed to produce the impurity with high purity. enamine.net Following synthesis, a comprehensive characterization is performed using a suite of advanced analytical techniques. These typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To elucidate and confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Once synthesized and thoroughly characterized, the material undergoes a certification process, often in accordance with international standards such as ISO 17034. aroscientific.comexcedr.comnata.com.au This accreditation provides confidence to end-users, like pharmaceutical manufacturers, that the reference material producer has demonstrated competence in producing reliable and traceable materials. aroscientific.comukas.com The certification process for a CRM involves:

Homogeneity studies: To ensure that the impurity is uniformly distributed throughout the batch.

Stability studies: To determine the shelf-life and appropriate storage conditions under which the CRM remains stable.

Assignment of a certified value: This is typically the purity of the compound, which is determined with a stated uncertainty.

The final product is a highly purified and well-characterized compound, accompanied by a Certificate of Analysis (CoA) that details its identity, purity, and other relevant properties. synthinkchemicals.compharmtech.com This certified reference material is then made available to pharmaceutical companies for use in their quality control laboratories. lgcstandards.comsigmaaldrich.com

Below is a table summarizing the key characteristics of this compound as a reference material:

| Property | Description |

| IUPAC Name | ethyl 1-(4-(benzyloxy)phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |

| CAS Number | 1620494-29-2 |

| Molecular Formula | C₃₃H₃₂N₄O₅ |

| Molecular Weight | 564.64 g/mol |

| Typical Use | Pharmaceutical Reference Standard for Impurity Analysis |

Application in Pharmacopoeial Compliance and Impurity Limit Setting for Apixaban

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish the official standards for medicines, including specific limits for impurities in drug substances and products. knorspharma.com These standards are legally enforceable and are essential for ensuring the quality of medicines on the market.

While a specific monograph for every potential impurity may not be listed, pharmacopoeias provide general chapters and specific monographs for APIs that outline the requirements for impurity control. knorspharma.com The use of a certified reference standard for a known process-related impurity like this compound is crucial for several reasons:

Method Validation: Analytical methods, particularly HPLC, used to test for impurities in Apixaban must be validated to demonstrate they are accurate, precise, specific, and sensitive. The reference standard for this compound is used to spike solutions of the pure API to prove that the analytical method can effectively separate and quantify this specific impurity from Apixaban and other related substances. globalresearchonline.netoup.com

Impurity Identification: In routine quality control testing, if an unknown peak appears in the chromatogram of an Apixaban sample, it can be compared to the retention time of the this compound reference standard to confirm its identity.

Quantification and Limit Setting: Once identified, the amount of the impurity in a batch of Apixaban can be accurately quantified by comparing the peak response to that of the certified reference standard. This allows manufacturers to ensure that the level of this impurity does not exceed the limits set by regulatory authorities like the FDA and EMA, based on safety and toxicological data. pharmaffiliates.com

The availability of this reference standard is therefore a prerequisite for manufacturers to demonstrate compliance with pharmacopoeial requirements and regulatory expectations for impurity control. usp.org

Contribution to Good Manufacturing Practices (GMP) and Quality Control in Apixaban Production

Good Manufacturing Practices (GMP) are a set of principles and procedures that ensure pharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use. synthinkchemicals.com The control of impurities is a cornerstone of GMP. The use of reference standards for process-related impurities like this compound is integral to a robust GMP-compliant quality system in several ways:

Process Understanding and Control: The presence and level of process-related impurities provide valuable insights into the consistency and control of the manufacturing process. intertek.com Monitoring for this compound can help identify any deviations in the synthetic steps of Apixaban production. If levels of this impurity increase, it can trigger an investigation to identify and rectify the root cause in the manufacturing process.

Batch Release Testing: Before a batch of Apixaban API can be released for use in manufacturing the final drug product, it must be tested to ensure it meets all quality specifications, including the limits for specific impurities. bioagilytix.com The reference standard for this compound is used as a benchmark in the analytical tests performed for batch release.

Stability Studies: During stability studies of the Apixaban drug substance, samples are analyzed over time to ensure that the impurity profile remains within acceptable limits. The reference standard is used to accurately monitor the levels of this compound throughout the shelf-life of the API. synthinkchemicals.com

Utility in Forced Degradation Studies of Apixaban and Related Compounds

Forced degradation studies are a critical component of drug development, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. nih.gov These studies help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods used for quality control.

While current literature on the forced degradation of Apixaban does not explicitly identify this compound as a primary degradation product, the reference standard for this compound is still valuable in this context. Its primary role is as a process-related impurity, meaning it is more likely to be an unreacted intermediate or a byproduct of a side reaction during synthesis, rather than a product of degradation. researchgate.netquickcompany.in

The utility of the this compound reference standard in the broader context of purity analysis, which includes forced degradation studies, lies in:

Method Specificity: During the validation of stability-indicating HPLC methods, it is crucial to demonstrate that the method can separate the main drug peak from all potential impurities, including both degradation products and process-related impurities. The reference standard for this compound is used to ensure that any peak corresponding to this impurity does not co-elute with peaks from actual degradation products, thus ensuring the specificity of the analytical method. oup.com

Comprehensive Impurity Profiling: A complete understanding of the impurity profile of a drug substance requires the characterization of both degradation products and process-related impurities. synzeal.com The availability of reference standards for all known impurities allows for a comprehensive assessment of the purity of the Apixaban API.

Therefore, while not a typical degradant, the reference standard for this compound is essential for developing and validating robust analytical methods that can accurately assess the purity and stability of Apixaban.

Future Directions in Research and Methodological Advancements

Advanced Strategies for Impurity Synthesis and Isotopic Labeling for Mechanistic Studies

The synthesis of impurity reference standards is fundamental to the accurate detection, quantification, and toxicological assessment of impurities in active pharmaceutical ingredients (APIs). knorspharma.com For Desmethyl-O-Benzyl Apixaban (B1684502) Carboxylate, advanced synthetic strategies are necessary to produce this compound with high purity. These strategies often involve multi-step reaction sequences designed to mimic potential formation pathways during the synthesis of Apixaban or its degradation. The synthesis and purification of such impurities provide the necessary material basis for their comprehensive study. oriprobe.com

Key objectives in the synthesis of impurities like Desmethyl-O-Benzyl Apixaban Carboxylate include:

Route Mimicry: Designing synthetic routes that replicate the conditions under which the impurity is formed during the manufacturing process. This provides insights into the reaction mechanisms leading to its formation.

High Purity: Developing purification techniques, often involving preparative chromatography, to isolate the impurity standard at a purity level suitable for analytical use. nih.gov

Structural Confirmation: Utilizing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to unequivocally confirm the structure of the synthesized impurity. globalresearchonline.netscite.airesearchgate.net

Isotopic labeling is a powerful extension of impurity synthesis used for mechanistic studies. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the Apixaban molecule or related starting materials, researchers can trace the metabolic and degradation pathways with high precision. For instance, synthesizing a ¹³C-labeled version of a precursor to this compound would allow scientists to track the transformation and definitively identify the origin of each atom in the final impurity structure using mass spectrometry. This approach is invaluable for understanding reaction kinetics and the specific bonds being formed or broken, leading to more effective control strategies.

Development of Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity in Impurity Detection

The detection and quantification of trace-level impurities require highly sensitive and specific analytical methods. chemass.si While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical quality control, its capabilities can be limited when dealing with complex impurity profiles or impurities that lack a strong chromophore. propharmagroup.compharmafocusasia.com The future lies in the advancement and broader implementation of hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov

Hyphenated techniques offer significant advantages for the analysis of impurities such as this compound:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most exploited technique for impurity profiling. nih.gov It combines the high-resolution separation of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and specificity of mass spectrometry. alwsci.com Techniques like time-of-flight (TOF) and Orbitrap MS provide high-resolution accurate mass (HRAM) data, enabling the unambiguous identification of unknown impurities even at trace levels. chemass.si Tandem MS (MS/MS) further aids in structural elucidation by providing fragmentation data. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile impurities, GC-MS is highly effective for identifying volatile or semi-volatile impurities, including residual solvents and certain degradation products that might be present in the API. resolvemass.ca

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It provides detailed, unambiguous structural information about impurities as they are separated, which is particularly powerful for characterizing novel or unexpected impurities without the need for prior isolation. ijfmr.comresearchgate.net

The integration of these advanced methods allows for the detection of impurities at concentrations well below the 0.1% threshold mandated by regulatory bodies, which is crucial for identifying potentially genotoxic impurities that may pose a risk at much lower levels. nih.govchemass.si

| Technique | Primary Application | Typical Detection Limit | Key Advantage |

|---|---|---|---|

| HPLC-UV | Routine quantification of known impurities | ~0.05% | Robustness and cost-effectiveness for routine QC. propharmagroup.com |

| LC-MS (Q-TOF, Orbitrap) | Identification and quantification of known and unknown impurities | <0.01% | High sensitivity, specificity, and structural information from mass. chemass.sibiomedres.us |

| GC-MS | Analysis of volatile and semi-volatile impurities | ppm levels | Excellent for residual solvents and specific degradation products. pharmaffiliates.com |

| LC-NMR | Definitive structural elucidation of unknown impurities | >0.1% (requires higher concentration) | Provides unambiguous structural information without isolation. ijfmr.com |

Computational Modeling and Cheminformatics Approaches in Predicting Impurity Profiles and Formation Pathways

Computational chemistry and cheminformatics are emerging as powerful predictive tools in pharmaceutical development. nih.gov These in-silico approaches can forecast potential impurities, including this compound, based on the reaction conditions and the structures of the reactants, intermediates, and the final API.

Key computational approaches include:

Forced Degradation Simulation: Software can model the degradation of Apixaban under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to predict the formation of degradation products. nih.govrsc.org This allows for a proactive understanding of a drug's stability profile.

Reaction Pathway Modeling: By analyzing the synthetic route of Apixaban, computational models can predict plausible side reactions and the formation of process-related impurities. This helps chemists refine synthetic steps to minimize impurity generation. registech.com

ADME/Tox Prediction: Cheminformatics tools can predict the potential toxicity (including mutagenicity) of known and predicted impurities based on their chemical structure. nih.gov This is critical for risk assessment and is a key component of the ICH M7 guideline for mutagenic impurities. europa.eu

Data Management Tools: Software platforms can be used to track and manage impurity profiles throughout the drug development lifecycle, correlating analytical data with batch information and process parameters. registech.com

These predictive models help to focus analytical efforts on likely impurities and guide process development to build quality into the manufacturing process from the start, aligning with the Quality by Design (QbD) paradigm. senpharma.vn

Establishment of Global Standards and Best Practices for Pharmaceutical Impurity Control and Research

Ensuring drug quality and safety is a global endeavor, spearheaded by international regulatory bodies and pharmacopeias. The establishment of harmonized standards is essential for consistent impurity control across different markets.

The primary global standards are set by the International Council for Harmonisation (ICH). pharmaffiliates.com These guidelines are adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). knorspharma.comclearsynth.com

| Guideline | Title | Scope and Purpose |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Sets thresholds for reporting, identifying, and qualifying impurities in the API. europa.eu |

| ICH Q3B(R2) | Impurities in New Drug Products | Provides guidance on impurities that arise during the formulation and storage of the final drug product. europa.eu |

| ICH Q3C(R9) | Residual Solvents | Classifies and sets limits for residual solvents based on their toxicity. europa.eu |

| ICH Q3D(R2) | Elemental Impurities | Establishes limits for elemental impurities (e.g., heavy metals) based on a risk assessment approach. europa.eu |

| ICH M7(R2) | Mutagenic Impurities | Focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu |

Best practices in impurity research and control extend beyond merely adhering to these guidelines. They involve a holistic and proactive approach throughout the drug lifecycle:

Early Stage Development: Identifying and controlling impurities as early as possible to avoid costly delays in later stages. registech.com

Supplier Qualification: Thoroughly vetting suppliers of raw materials and starting materials to ensure their purity and control of their own impurity profiles. propharmagroup.com

Robust Method Development: Creating and validating stability-indicating analytical methods that can separate all potential impurities from the main API peak and from each other. globalresearchonline.netregistech.com

Stability Monitoring: Conducting ongoing stability studies to detect any new degradation products that may form during the product's shelf life. registech.com

By integrating advanced synthetic and analytical techniques with predictive computational models and adhering to globally recognized standards, the pharmaceutical industry can continue to enhance the quality and safety of medicines like Apixaban.

常见问题

(Basic) What analytical techniques are recommended for characterizing Desmethyl-O-Benzyl Apixaban Carboxylate in synthetic chemistry research?

To ensure structural integrity and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Method optimization should include validation of column selection (e.g., C18 reverse-phase for HPLC), solvent systems, and detection wavelengths. For example, enzyme kinetic studies of related apixaban metabolites used LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL to ensure sensitivity . Acceptance criteria for purity typically require ≥95% chemical purity, with residual solvent levels complying with ICH guidelines.

(Advanced) How should researchers design studies to resolve discrepancies in anticoagulant efficacy data between apixaban derivatives and other DOACs?

Contradictory findings, such as the 53% heterogeneity () in recurrent venous thromboembolism (rVTE) risk between apixaban and rivaroxaban , necessitate stratified randomization in clinical trials to balance covariates like renal function and age. Bayesian network meta-analyses (NMAs) can synthesize data from randomized controlled trials (RCTs) and real-world studies, while propensity score matching (PSM) in observational cohorts reduces confounding. For example, a 2024 meta-analysis addressed heterogeneity by subgrouping patients based on frailty indices, revealing a 32% reduction in major bleeding with apixaban versus rivaroxaban in frail populations .

(Basic) What synthetic routes are viable for preparing this compound, and how are reaction conditions optimized?

Common routes involve nucleophilic substitution of apixaban precursors with benzyl halides under anhydrous conditions. Critical parameters include temperature control (e.g., −10°C to prevent side reactions), solvent selection (e.g., dichloromethane for solubility), and catalyst optimization (e.g., triethylamine for deprotonation). Evidence from sulfation studies of related metabolites highlights the importance of pH (7.4) and incubation time (60 minutes) in maximizing yield . Post-synthesis, recrystallization using ethanol/water mixtures improves purity.

(Advanced) What methodologies assess the metabolic stability and enzyme kinetics of this compound in preclinical models?

In vitro metabolic stability is evaluated using human liver microsomes (HLMs) or S9 fractions, with LC-MS/MS quantifying parent compound depletion. Enzyme kinetics (e.g., , ) are derived via Michaelis-Menten modeling, as demonstrated in sulfotransferase (SULT)-mediated metabolism studies . For time-dependent kinetics, hepatocyte incubations over 24 hours assess CYP450-mediated oxidation. Preclinical models should validate findings across species (e.g., rat vs. dog) to account for interspecies variability in cytochrome P450 expression.

(Basic) How is the purity of this compound validated, and what acceptance criteria apply?

Purity is verified using HPLC with UV detection (λ = 280 nm), requiring a single peak with ≥95% area under the curve (AUC). Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C limits (e.g., ≤5000 ppm for ethanol). Mass balance approaches, combining assay and impurity testing, ensure compliance with pharmacopeial standards. For example, apixaban dose-proportionality studies enforced ±15% deviation limits for AUC and in bioanalytical validation .

(Advanced) How are confounding variables like patient frailty controlled in comparative studies of apixaban derivatives?

Advanced statistical methods include inverse probability weighting (IPW) to adjust for baseline characteristics and frailty indices. A 2024 study of 5,655 DOAC users applied PSM to match apixaban and rivaroxaban cohorts by age, CHADS-VASc score, and creatinine clearance, reducing selection bias . Frailty-adjusted Cox proportional hazards models further isolate treatment effects, as demonstrated in analyses showing 22% lower bleeding risk with apixaban in frail elderly patients .

(Basic) What in vitro models predict the metabolic pathways of this compound?

Recombinant CYP450 isoforms (e.g., CYP3A4, CYP1A2) and SULT enzymes identify primary metabolic routes. Incubations with HLMs and NADPH cofactors simulate phase I metabolism, while UDP-glucuronic acid (UDPGA) supplements phase II reactions. For example, apixaban’s dose-dependent bioavailability was linked to CYP3A4-mediated oxidation, validated using isoform-specific inhibitors .

(Advanced) How do researchers reconcile conflicting RCT and real-world data on apixaban’s safety?

Triangulation frameworks integrate RCTs, real-world evidence (RWE), and mechanistic studies. A 2024 cost-effectiveness analysis combined RCT data (e.g., AMPLIFY-EXT trial) with RWE from Medicare claims, revealing apixaban’s superiority in reducing intracranial hemorrhage (RR 0.45 vs. warfarin) despite conflicting initial trial results . Sensitivity analyses adjusting for adherence rates and comedication use further clarify discrepancies.

(Basic) What dose-selection principles apply to pharmacokinetic studies of apixaban derivatives?

Dose proportionality studies across 2.5–10 mg ranges inform linearity assumptions, while doses ≥25 mg require dissolution testing due to non-linear bioavailability . Steady-state pharmacokinetics are assessed via repeated BID dosing over 3 days, with trough concentrations () monitored to ensure therapeutic thresholds.

(Advanced) What statistical frameworks are used in NMAs comparing apixaban with multiple anticoagulants?

Bayesian NMAs with random-effects models account for heterogeneity across trials, using Markov Chain Monte Carlo (MCMC) simulations for posterior probability distributions. A 2024 RWE-based NMA ranked apixaban as safest (Surface Under the Cumulative Ranking [SUCRA] = 89%) by integrating data from 17 RCTs and adjusting for trial duration and blinding status . Consistency models validate transitivity assumptions, while node-splitting tests detect loop inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。